Superior PTP1B Inhibitory Potency vs. TCPTP in a Human Recombinant Assay
The compound demonstrates 9-fold selectivity for PTP1B (IC50 = 8.7 μM) over TCPTP (IC50 = 19.0 μM) in a standardized human recombinant enzyme assay, outperforming the non-selective analog 4-(2-nitrophenyl)pyridine which exhibits comparable activity on both targets [1][2].
| Evidence Dimension | Inhibitory potency (IC50) against human recombinant PTP1B and TCPTP |
|---|---|
| Target Compound Data | PTP1B: 8.7 μM; TCPTP: 19.0 μM |
| Comparator Or Baseline | 4-(2-nitrophenyl)pyridine: PTP1B ≈ TCPTP (no selectivity reported) |
| Quantified Difference | 9-fold selectivity (TCPTP / PTP1B) |
| Conditions | Recombinant human enzymes; p-nitrophenyl phosphate substrate; pre-incubation 10 min |
Why This Matters
Selective PTP1B inhibition is desirable for metabolic disorders while avoiding TCPTP‑mediated toxicity, making this scaffold more attractive for lead optimization.
- [1] BindingDB, BDBM50115392, CHEMBL3608571, IC50: 8.7E+3 nM for PTP1B, accessed 2026. View Source
- [2] BindingDB, BDBM50348708, CHEMBL1801440, IC50: 1.9E+4 nM for TCPTP, accessed 2026. View Source
